1-(diethylcarbamoyl)methyl 4-methyl (2E)-but-2-enedioate
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Overview
Description
1-(Diethylcarbamoyl)methyl 4-methyl (2E)-but-2-enedioate is an organic compound with a complex structure that includes both ester and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diethylcarbamoyl)methyl 4-methyl (2E)-but-2-enedioate typically involves the reaction of diethylcarbamoyl chloride with 4-methyl (2E)-but-2-enedioic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Diethylcarbamoyl)methyl 4-methyl (2E)-but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the ester or amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted amides or esters.
Scientific Research Applications
1-(Diethylcarbamoyl)methyl 4-methyl (2E)-but-2-enedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(diethylcarbamoyl)methyl 4-methyl (2E)-but-2-enedioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Diethylcarbamoyl)methyl 4-methyl (2E)-but-2-enedioate: Unique due to its specific ester and amide functional groups.
Diethylcarbamazine: Similar in structure but used primarily as an anthelmintic drug.
Methyl 4-methyl (2E)-but-2-enedioate: Lacks the diethylcarbamoyl group, resulting in different chemical properties.
Properties
Molecular Formula |
C11H17NO5 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-O-[2-(diethylamino)-2-oxoethyl] 1-O-methyl but-2-enedioate |
InChI |
InChI=1S/C11H17NO5/c1-4-12(5-2)9(13)8-17-11(15)7-6-10(14)16-3/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
AKUGRXRLHCCENI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)COC(=O)C=CC(=O)OC |
Origin of Product |
United States |
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